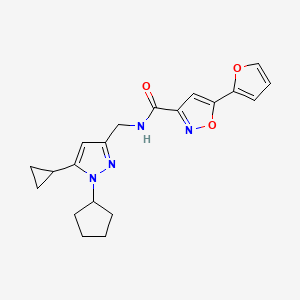

![molecular formula C11H12ClNO B2894217 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride CAS No. 113411-62-4](/img/structure/B2894217.png)

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride

Descripción general

Descripción

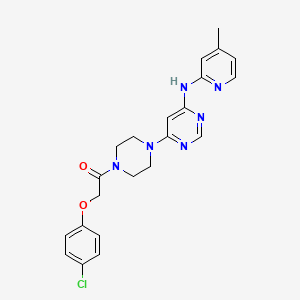

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride is a chemical compound with the CAS Number: 113411-62-4 . It has a molecular weight of 209.68 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of derivatives of the 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine heterocyclic system has been achieved by the cyclization of aryl ethers of the oximes of piperidones under acid conditions .Molecular Structure Analysis

The molecular formula of this compound is C11H12ClNO . The InChI code for this compound is 1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,12H,5-7H2;1H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions The synthesis and applications of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine hydrochloride and its derivatives are pivotal in various fields of chemical research. One of the primary interests lies in the synthesis of oligonucleotides using pyridine hydrochloride as an activating agent, showing high selectivity for phosphitilation over nucleoside amino groups, which is crucial for synthesizing mixed base oligonucleotides containing sensitive substituents (Gryaznov & Letsinger, 1992). Another study demonstrates the use of bis(triazinyl) pyridines for selective extraction of americium(III) from europium(III), showcasing its application in nuclear waste management and material reprocessing (Hudson et al., 2006).

Advanced Material Development In the context of material science, the synthesis of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives is explored for the development of novel polyimides with pyridine moieties, offering superior solubility, thermal stability, and mechanical properties, marking its importance in the production of high-performance polymers (Wang et al., 2006). Furthermore, derivatives have been synthesized for the creation of photoluminescent materials, indicating their potential use in fluorescent probes and optical materials (Pietraszkiewicz et al., 2012).

Pharmaceutical and Medicinal Chemistry While maintaining focus away from direct drug use and side effects, the chemical backbone of this compound plays a significant role in the synthesis of constrained arylpiperidines, relevant for the development of new pharmaceutical agents. Notably, both Heck and radical reaction routes have been explored to access the hexahydrobenzofuro[2,3-c]pyridine platform, essential for creating bioactive molecules (Morice et al., 2001).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements associated with the compound include H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Análisis Bioquímico

Biochemical Properties

The compound 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride interacts with HDAC enzymes . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . This compound’s interaction with HDACs can influence gene expression and protein function .

Cellular Effects

This compound has shown significant therapeutic efficacy in hepatocellular carcinoma (HCC) cell lines . It was found to upregulate the acetylation of histone H3 and α-tubulin, leading to apoptosis and autophagy in HCC models .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the catalytic domain of HDAC1 . This interaction leads to an increase in the acetylation of histone H3 and α-tubulin, which in turn influences gene expression and leads to apoptosis and autophagy .

Dosage Effects in Animal Models

In animal models, this compound has shown significant therapeutic efficacy in HCC xenograft models . The compound was administered orally at a dosage of 20 mg/kg, every other day, for 14 days . This led to a 76% inhibition of Bel-7402 xenografts .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMXGJFAJZQRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=CC=CC=C3O2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2894135.png)

![1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2894149.png)

![ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate](/img/structure/B2894151.png)

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894155.png)

![[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether](/img/structure/B2894156.png)